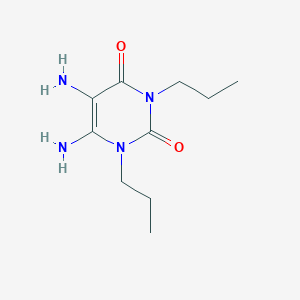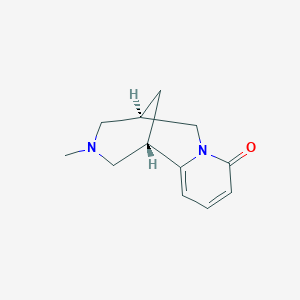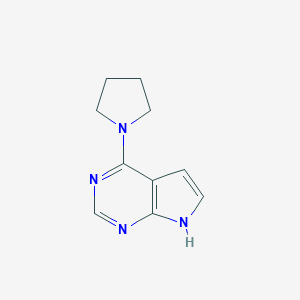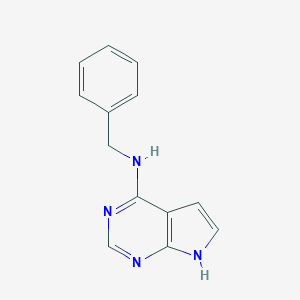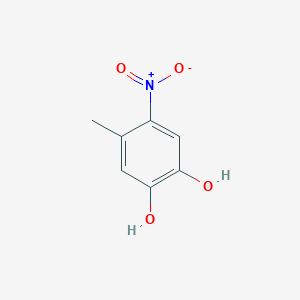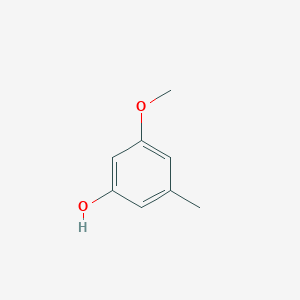
3-Methoxy-5-methylphenol
Overview
Description
3-Methoxy-5-methylphenol, also known as orcinol monomethyl ether, is a chemical compound with the molecular formula C8H10O2. It is a member of the phenol family and methoxybenzenes. This compound is characterized by a methoxy group (-OCH3) and a methyl group (-CH3) attached to a benzene ring, making it a versatile compound in organic synthesis .
Mechanism of Action
Target of Action
3-Methoxy-5-methylphenol, also known as 3-Hydroxy-5-methoxytoluene, 5-Methoxy-m-cresol, or Orcinol monomethyl ether , is a compound useful in organic synthesis . .
Biochemical Pathways
It is known that the compound is used in organic synthesis , but the downstream effects of its interaction with biochemical pathways require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxy-5-methylphenol can be synthesized through the methylation of orcinol. A common method involves refluxing anhydrous orcinol with dimethyl sulfate and ignited potassium carbonate in dry acetone. The reaction mixture is then filtered while hot, and the inorganic salts are washed with hot acetone. The combined acetone solution is distilled, and the oily product is purified by column chromatography over silica gel using chloroform as the eluent .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for refluxing, filtration, and distillation helps in scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-5-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups direct incoming substituents to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives of this compound
Scientific Research Applications
3-Methoxy-5-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of more complex phenolic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research explores its potential as an antimicrobial and antioxidant agent.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Comparison with Similar Compounds
- 3-Methoxy-4-methylphenol
- 2-Hydroxy-4-methoxytoluene
- 3,5-Dimethoxyphenol
Comparison: 3-Methoxy-5-methylphenol is unique due to the specific positioning of its methoxy and methyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it undergoes. For instance, 3-Methoxy-4-methylphenol has the methoxy and methyl groups in adjacent positions, which can lead to different steric and electronic effects during chemical reactions .
Properties
IUPAC Name |
3-methoxy-5-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-3-7(9)5-8(4-6)10-2/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTCZLKDULMKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047443 | |
| Record name | 3-Methoxy-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3209-13-0 | |
| Record name | 3-Methoxy-5-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3209-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-5-methylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003209130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3-methoxy-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methoxy-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-5-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHOXY-5-METHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYA9W3L847 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main sources of 3-methoxy-5-methylphenol?
A1: this compound, also known as orcinol monomethyl ether, is a key aroma compound found naturally in various sources. It is primarily found in treemoss concrete and absolute oil, extracted from oakmoss (Evernia prunastri). [, ] Additionally, it has been identified in the essential oil of Vitex trifolia leaves. [] Rhodiola imbricata roots also contain this compound, alongside various other phytochemicals. []
Q2: How is this compound used in the flavor and fragrance industry?
A2: The compound is particularly valued in the tobacco industry for its unique moss-like green aroma. [] When added to cigarettes, this compound contributes to a pleasant, earthy fragrance and enhances the overall smoking experience. []
Q3: What analytical techniques are commonly used to identify and quantify this compound?
A3: Gas chromatography coupled with mass spectrometry (GC-MS) is frequently employed to analyze the composition of materials containing this compound. [, , , , ] This technique allows for the separation and identification of individual compounds within complex mixtures, providing both qualitative and quantitative data. For instance, SPME-GC-MS (Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry) has been utilized to analyze treemoss concrete and absolute oil, revealing this compound as a key aroma component. [] Similarly, GC-TOFMS (Gas Chromatography-Time of Flight Mass Spectrometry) offers another approach for analyzing oakmoss essential oil and quantifying its this compound content. []
Q4: Beyond its aroma properties, are there any potential applications of this compound being investigated?
A4: Research suggests this compound might have potential as a volatile biomarker for bladder cancer detection. Analysis of urine samples from bladder cancer patients using headspace solid-phase microextraction (SPME) and GC×GC TOF MS revealed the presence of this compound, alongside other volatile organic compounds, specifically in the patient group. [] This finding indicates the potential of this compound as a non-invasive diagnostic tool for bladder cancer.
Q5: Are there any methods to isolate and concentrate this compound from its natural sources?
A5: Yes, molecular distillation has been successfully employed to extract and separate this compound from treemoss concrete. [, ] This technique allows for the separation of compounds based on their boiling points, effectively concentrating this compound in specific fractions. Studies have shown that the heavy fraction obtained through molecular distillation exhibits a particularly high concentration of this compound. [] Additionally, simultaneous distillation extraction (SDE) presents an alternative method for obtaining this compound from treemoss concrete. []
Q6: Is this compound found in any other plant species besides those mentioned previously?
A6: Yes, Poikilospermum suaveolens, a medicinal plant used traditionally for treating breast cancer and jaundice, also contains this compound in its outer shell extract. [] This discovery highlights the diverse range of plant species that produce this compound.
Q7: What other compounds are commonly found alongside this compound in treemoss concrete?
A7: Treemoss concrete contains a complex mixture of aroma compounds. Alongside this compound, other significant components include:
- Divarinol monomethyl ether: Contributes to the characteristic earthy, mossy aroma. []
- Ethyl everninate: Possesses a sweet, balsamic, and slightly fruity odor. []
- Methyl divaricatinate: Known for its earthy, mossy, and woody aroma. []
- Ethyl hematommate: Contributes to the earthy and woody notes. []
- Fatty acid esters like ethyl palmitate, ethyl oleate, linolenic acid ethyl ester, and linoleic acid ethyl ester: These likely contribute to the overall sensory profile, potentially influencing texture and mouthfeel in applications like tobacco flavoring. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


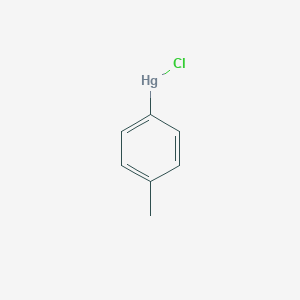
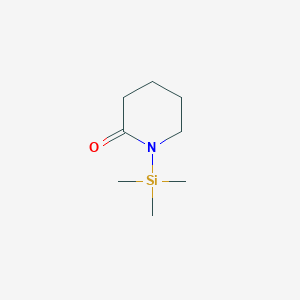
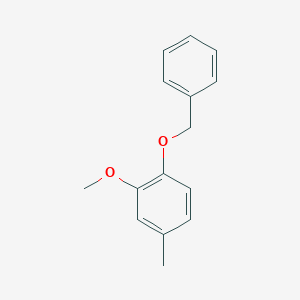
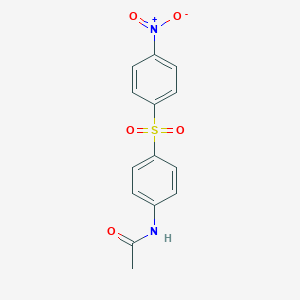
![5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15780.png)
